molecular formula C17H19F3N4O4 B11486743 diethyl {[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl](phenyl)methyl}propanedioate

diethyl {[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl](phenyl)methyl}propanedioate

Cat. No.: B11486743
M. Wt: 400.4 g/mol
InChI Key: LLUQRTIFPUAYDP-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE is a complex organic compound featuring a triazole ring substituted with an amino group and a trifluoromethyl group, linked to a phenylmethyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amino Group Addition: The amino group can be introduced through amination reactions, often using ammonia or amines in the presence of catalysts.

    Coupling with Phenylmethyl Group: The phenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Formation of Propanedioate Moiety: The final step involves esterification reactions to form the propanedioate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-{5-AMINO-3-(TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIETHYL 2-{5-AMINO-3-(METHYL)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE
  • 1,3-DIETHYL 2-{5-AMINO-3-(CHLORO)-1H-1,2,4-TRIAZOL-1-YLMETHYL}PROPANEDIOATE

Properties

Molecular Formula

C17H19F3N4O4

Molecular Weight

400.4 g/mol

IUPAC Name

diethyl 2-[[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-phenylmethyl]propanedioate

InChI

InChI=1S/C17H19F3N4O4/c1-3-27-13(25)11(14(26)28-4-2)12(10-8-6-5-7-9-10)24-16(21)22-15(23-24)17(18,19)20/h5-9,11-12H,3-4H2,1-2H3,(H2,21,22,23)

InChI Key

LLUQRTIFPUAYDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N2C(=NC(=N2)C(F)(F)F)N)C(=O)OCC

Origin of Product

United States

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